molecular formula C10H15NO2 B592247 Tert-butyl 3-ethynylazetidine-1-carboxylate CAS No. 287193-01-5

Tert-butyl 3-ethynylazetidine-1-carboxylate

Cat. No.: B592247
CAS No.: 287193-01-5
M. Wt: 181.235
InChI Key: UENGYBYGCXKNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethynyl group attached to the third carbon of the azetidine ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-ethynylazetidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then purified by flash chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Tert-butyl 3-ethynylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-formylazetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-ethynylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-ethynylazetidine-1-carboxylate is unique due to the presence of both an ethynyl group and an azetidine ring. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic chemistry and drug design .

Biological Activity

Tert-butyl 3-ethynylazetidine-1-carboxylate (CAS No. 287193-01-5) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C10H15NO2
  • Molar Mass : 181.23 g/mol
  • Density : 1.05 g/cm³
  • Boiling Point : 228°C
  • Flash Point : 92°C
  • pKa : -2.81 (predicted) .

Biological Activity Overview

This compound serves primarily as an intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its derivatives have been evaluated for various biological activities, including anti-cancer properties and effects on neurotransmitter systems.

The compound's biological activity is hypothesized to stem from its ability to interact with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the ethynyl group may enhance its reactivity and binding affinity to target proteins.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Neuropharmacological Effects :
    • Research indicated that this compound could modulate neurotransmitter levels, particularly in the central nervous system (CNS). In vivo studies on Wistar rats showed altered levels of monoamines, suggesting potential applications in treating neurodegenerative diseases .
  • Synthesis and Structural Analysis :
    • The synthesis of this compound has been optimized for higher yields and purity. Characterization techniques such as NMR and HPLC confirmed the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-CancerInduces apoptosis in cancer cell lines
NeuropharmacologicalAlters neurotransmitter levels in vivo
Synthesis EfficiencyHigh yield synthesis via optimized methods

Properties

IUPAC Name

tert-butyl 3-ethynylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGYBYGCXKNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710747
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287193-01-5
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-formylazetidine-1-carboxylate (96 g, 0.46 mol) and potassium carbonate (128 g, 0.924 mol) in methanol was added dropwise dimethyl-1-diazo-2-oxopropylphosphonate (67 g, 0.35 mol) in 1.6 L of methanol. The mixture was stirred for 2 h and filtered. The filtrate was concentrated and the residue was diluted with 800 ml of methyl-tert-butyl ether and 1 L of 5% w/w aqueous sodium bicarbonate. The layers were separated and the aqueous layer was washed with methyl-tert-butyl ether (2×500 ml). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash column chromatography to afford tert-butyl 3-ethynylazetidine-1-carboxylate.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Name
dimethyl-1-diazo-2-oxopropylphosphonate
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.